

Application Note: Quantification of 4-O-Cinnamoylquinic Acid using HPLC-UV

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Compound of Interest		
Compound Name:	4-O-Cinnamoylquinic acid	
Cat. No.:	B11928756	Get Quote

Introduction

4-O-Cinnamoylquinic acid is a phenolic compound belonging to the class of hydroxycinnamates, which are esters of cinnamic acids and quinic acid. These compounds are found in various plant species and are of significant interest to researchers in the fields of phytochemistry, food science, and pharmacology due to their potential biological activities, including antioxidant properties. Accurate and reliable quantification of **4-O-Cinnamoylquinic acid** in different matrices is crucial for quality control, pharmacokinetic studies, and understanding its role in plant biology.

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of **4-O-Cinnamoylquinic acid**. The method is designed to be simple, precise, and accurate, making it suitable for routine analysis in a laboratory setting.

Experimental Protocol Reagents and Materials

- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water.
- Reagents: Formic acid (analytical grade).
- Standard: 4-O-Cinnamoylquinic acid reference standard (>95% purity).



Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD) is suitable for this method. The chromatographic conditions are summarized in Table 1. The separation is typically achieved on a reversed-phase C18 column.[1] A mobile phase consisting of acidified water and an organic solvent like acetonitrile is commonly used for the separation of phenolic acids.[2][3][4][5]

Table 1: HPLC-UV Chromatographic Conditions

Parameter	Condition
HPLC System	Standard LC system with UV/Vis or DAD detector
Column	Reversed-Phase C18, 4.6 x 250 mm, 5 μm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detection Wavelength	320 nm

Note: The gradient may require optimization depending on the specific sample matrix and HPLC system.

Preparation of Standard Solutions

• Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **4-O-Cinnamoylquinic acid** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.



 Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (10% Acetonitrile in 0.1% Formic Acid) to achieve concentrations ranging from 1 μg/mL to 100 μg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

- Solid Samples (e.g., plant material):
 - Homogenize the dried plant material into a fine powder.
 - Accurately weigh 1 g of the powder and extract with 20 mL of methanol using sonication for 30 minutes.
 - Centrifuge the extract at 4000 rpm for 15 minutes.
 - Collect the supernatant. Repeat the extraction process twice more.
 - Combine the supernatants and evaporate to dryness under reduced pressure.
 - Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase.
 - Filter the solution through a 0.45 μm syringe filter prior to injection.
- Liquid Samples:
 - Centrifuge the sample to remove any particulate matter.
 - Dilute the sample as necessary with the mobile phase to bring the analyte concentration within the calibration range.
 - Filter the diluted sample through a 0.45 μm syringe filter before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6]



Results and Discussion

The described HPLC method provides excellent separation of **4-O-Cinnamoylquinic acid** from other components typically found in plant extracts. The detection wavelength of 320 nm offers good sensitivity for cinnamoyl derivatives.[6] The validation results demonstrate the method's suitability for its intended purpose. A summary of the quantitative data from the method validation is presented in Table 2.

Table 2: Summary of Method Validation Parameters

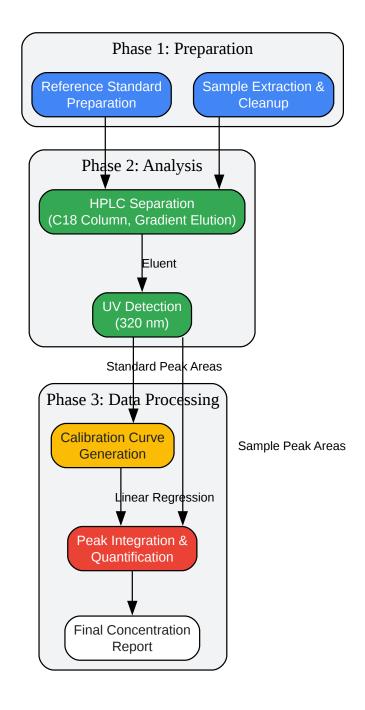
Parameter	Result
Linearity Range	1.0 - 100.0 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.15 μg/mL
Limit of Quantification (LOQ)	0.45 μg/mL
Precision (RSD%)	
Intra-day	< 2.0%
Inter-day	< 3.0%
Accuracy (Recovery %)	97.5% - 102.8%

The method exhibits excellent linearity across the specified concentration range with a correlation coefficient greater than 0.999.[6] The low LOD and LOQ values indicate high sensitivity, allowing for the detection and quantification of trace amounts of the analyte.[7][8] The precision, measured as the relative standard deviation (RSD), was well within acceptable limits for both intra-day and inter-day analyses, confirming the method's reproducibility.[7] Accuracy, determined through spike and recovery experiments, ranged from 97.5% to 102.8%, indicating minimal matrix effects and high accuracy of the measurement.[1]

Workflow and Pathway Visualization

The overall experimental process from sample handling to final data analysis is depicted in the following workflow diagram.





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Caption: Experimental workflow for HPLC-UV quantification.

Conclusion

The HPLC-UV method presented here is validated, reliable, and highly suitable for the routine quantification of **4-O-Cinnamoylquinic acid** in various sample matrices. Its high sensitivity, accuracy, and precision make it a valuable tool for researchers, scientists, and professionals in



the drug development and natural products industries. This method can be readily implemented in quality control laboratories for the analysis of raw materials or finished products containing this compound.

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